![molecular formula C11H16ClNO3S B4136225 3-chloro-N-isobutyl-4-methoxybenzenesulfonamide](/img/structure/B4136225.png)
3-chloro-N-isobutyl-4-methoxybenzenesulfonamide
Overview
Description
3-chloro-N-isobutyl-4-methoxybenzenesulfonamide, commonly known as Chloramphenicol, is a broad-spectrum antibiotic that has been used in the medical field since the 1940s. It is a synthetic compound that possesses potent antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria.
Mechanism of Action
Chloramphenicol inhibits the peptidyl transferase activity of the 50S ribosomal subunit, which is responsible for the formation of peptide bonds between amino acids during protein synthesis. This results in the inhibition of bacterial protein synthesis, leading to bacterial death.
Biochemical and Physiological Effects:
Chloramphenicol has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria, including both Gram-positive and Gram-negative bacteria. It has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
Chloramphenicol is a potent antimicrobial agent that has been extensively used in laboratory experiments. It has a broad-spectrum activity against a wide range of bacteria, making it a useful tool for studying bacterial protein synthesis and antibiotic resistance. However, its use is limited by its potential toxicity, particularly in the bone marrow, and its potential to cause allergic reactions.
Future Directions
There are a number of future directions for research on Chloramphenicol. One area of interest is the development of new analogs of Chloramphenicol that possess improved pharmacological properties and reduced toxicity. Another area of interest is the investigation of the mechanisms of antibiotic resistance in bacteria, with the aim of developing new strategies for overcoming resistance. Finally, there is a need for further research on the potential anti-inflammatory and anti-cancer effects of Chloramphenicol.
Scientific Research Applications
Chloramphenicol has been extensively used in scientific research for its broad-spectrum antimicrobial activity. It has been used to study the mechanism of bacterial protein synthesis, as it inhibits the peptidyl transferase activity of the 50S ribosomal subunit. It has also been used to study the effects of antibiotic resistance in bacteria.
properties
IUPAC Name |
3-chloro-4-methoxy-N-(2-methylpropyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3S/c1-8(2)7-13-17(14,15)9-4-5-11(16-3)10(12)6-9/h4-6,8,13H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWYOCURAJAHAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methoxy-N-(2-methylpropyl)benzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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